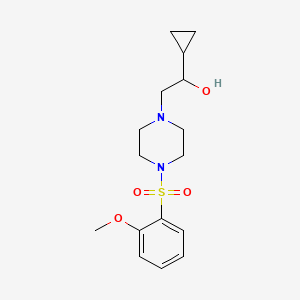

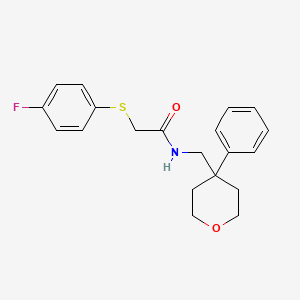

3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin” belongs to a class of compounds known as 1,3,4-oxadiazoles . These compounds are known for their wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties .

Synthesis Analysis

A series of similar compounds, 3-(5-phenyl-1,3,4-oxadiazole-2-yl)-2-(substituted styryl)-quinazoline-4(3H)-ones, were synthesized by reacting 2-methyl-3-(5-phenyl-1,3,4-oxadiazole-2-yl)-quinazoline-4(3H)-one 2 and substituted benzaldehydes in glacial acetic acid .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 2-methyl-3-(5-phenyl-1,3,4-oxadiazole-2-yl)-quinazoline-4(3H)-one 2 was obtained by refluxing 2-methylbenzoxazin-4(3H)-one with the 2-amino-5-phenyl-1,3,4-oxadiazole 1 .

科学的研究の応用

Antimicrobial and Antifungal Activities

Researchers have synthesized and assessed the antimicrobial activities of novel coumarins featuring 1,2,4-oxadiazole, demonstrating their effectiveness against a range of bacterial and fungal strains. The creation of coumarin-incorporated 1,3,4-oxadiazole derivatives and their evaluation against specific microbial strains have shown significant antimicrobial properties, suggesting these compounds could serve as potential antimicrobial agents (Krishna et al., 2015); (Bhat et al., 2013).

Antioxidant Properties

Several studies have focused on the synthesis of coumarin derivatives for their antioxidant activity. For example, coumarin tethered 1,3,4-oxadiazole analogues have been synthesized and shown to possess significant radical scavenging activities, indicating their potential as antioxidant agents (Basappa et al., 2021).

Anticancer Applications

The synthesis of 4-hydroxycoumarin-based triazoles/oxadiazoles has been reported, with these compounds being evaluated as novel anticancer agents. The in vitro studies demonstrated their potent activity against various cancer cell lines, highlighting the susceptibility of HepG2 cells in particular (Hashemi et al., 2022).

Anti-Inflammatory and Analgesic Effects

Compounds derived from 1,3,4-oxadiazole and coumarin have been studied for their potential anti-inflammatory and analgesic effects. The synthesis of these derivatives and their pharmacological evaluation indicate promising results for their use in treating inflammation and pain (Khan et al., 2003).

Inhibition of DNA Oxidation

Coumarin-oxadiazole-appended phenols have been synthesized and studied for their ability to inhibit DNA oxidation and scavenge radicals. The presence of hydroxyl groups in these compounds enhances their antioxidant effectiveness, showing potential for preventing oxidative stress-related damage (Gong et al., 2015).

Fluorescence and Spectroscopic Applications

New fluorescent dyes based on tetracyclic pyrazolo[3,4-b]pyridine-coumarin chromophores have been developed, displaying high fluorescence quantum yields and good stability. These compounds are suitable for applications in living cell imaging, showcasing their utility in biochemical and medical research (Chen et al., 2012).

将来の方向性

作用機序

Target of Action

The primary targets of 7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with its targets, COX-1 and COX-2, by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, reducing the inflammatory response .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. Therefore, the inhibition of this pathway can lead to anti-inflammatory effects .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .

特性

IUPAC Name |

7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O4/c20-12-7-6-11-8-13(17(21)22-14(11)9-12)16-19-18-15(23-16)10-4-2-1-3-5-10/h1-9,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHGYHHOVUKFCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)O)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2458241.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2458252.png)

![2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2458256.png)